molecular formula C11H15N3O3 B7496415 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione

1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B7496415
M. Wt: 237.25 g/mol
InChI Key: BGKFHEMLFPIAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione, also known as OPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPD is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, making it an important molecule for drug discovery and development.

Scientific Research Applications

1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has shown promising results as a potential anticancer agent, as it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Moreover, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In biochemistry, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a tool to study the structure and function of enzymes that are involved in nucleotide metabolism. In materials science, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is based on its ability to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione binds to the active site of thymidylate synthase and inhibits its activity, leading to a decrease in the production of dTMP and ultimately inhibiting DNA synthesis. Additionally, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by inhibiting the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione are primarily related to its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines. Inhibition of thymidylate synthase leads to a decrease in the production of dTMP, which ultimately inhibits DNA synthesis and cell proliferation. This effect is particularly relevant in cancer cells, which require high levels of DNA synthesis for their rapid growth and proliferation. Inhibition of pro-inflammatory cytokines leads to a decrease in inflammation, which is relevant in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments include its ease of synthesis, its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines, and its potential applications in various fields, such as medicinal chemistry, biochemistry, and materials science. However, there are also limitations associated with the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments. One limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Moreover, the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments requires careful handling and disposal, as it is a hazardous chemical.

Future Directions

There are several future directions for the study of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of novel derivatives of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione with improved efficacy and reduced toxicity. Another direction is the investigation of the potential use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in combination with other chemotherapeutic agents for the treatment of cancer. Moreover, the study of the mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in the inhibition of pro-inflammatory cytokines could lead to the development of novel anti-inflammatory agents. Finally, the use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione as a building block for the synthesis of novel organic materials with interesting optical and electronic properties could lead to the development of new materials for various applications, such as optoelectronics and photovoltaics.
Conclusion
In conclusion, 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized through a relatively simple process and has been extensively studied for its potential use as an anticancer and anti-inflammatory agent, as well as a building block for the synthesis of novel organic materials. The mechanism of action of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is based on its ability to inhibit the activity of thymidylate synthase and the production of pro-inflammatory cytokines. The use of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione in lab experiments requires careful handling and disposal, as it is a hazardous chemical. Finally, there are several future directions for the study of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione, including the development of novel derivatives with improved efficacy and reduced toxicity, investigation of its potential use in combination with other chemotherapeutic agents, and the study of its mechanism of action in the inhibition of pro-inflammatory cytokines.

Synthesis Methods

The synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 2,4-pyrimidinedione with 1-(2-oxopropyl)piperidine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which undergoes nucleophilic addition with the pyrimidine ring. The resulting product is then acidified to obtain 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione. The synthesis of 1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4(1H,3H)-dione is a relatively simple process and can be carried out on a large scale.

properties

IUPAC Name

1-(2-oxo-2-piperidin-1-ylethyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c15-9-4-7-14(11(17)12-9)8-10(16)13-5-2-1-3-6-13/h4,7H,1-3,5-6,8H2,(H,12,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKFHEMLFPIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.